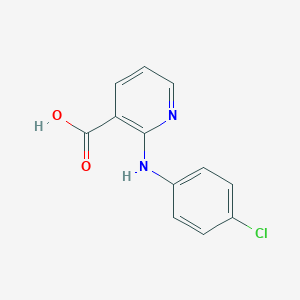

2-(4-Chloro-phenylamino)-nicotinic acid

Übersicht

Beschreibung

DHODH-IN-17 is a compound known for its inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial in the pyrimidine biosynthesis pathway. This compound has shown potential in the treatment of various cancers, including acute myeloid leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DHODH-IN-17 involves the preparation of 2-anilino nicotinic acid derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of DHODH-IN-17 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: DHODH-IN-17 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Diese Reaktionen sind für seine Aktivität als Inhibitor der Dihydroorotat-Dehydrogenase unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit DHODH-IN-17 verwendet werden, sind Oxidationsmittel und Reduktionsmittel. Die Bedingungen für diese Reaktionen werden typischerweise kontrolliert, um die Stabilität und Aktivität der Verbindung zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von DHODH-IN-17 gebildet werden, sind seine oxidierten und reduzierten Formen, die für seine inhibitorische Aktivität entscheidend sind .

Wissenschaftliche Forschungsanwendungen

DHODH-IN-17 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird in der Untersuchung der Pyrimidinbiosynthese und ihrer Rolle bei der Proliferation von Krebszellen eingesetzt. In der Medizin wird DHODH-IN-17 als potenzieller Therapeutikum zur Behandlung von akuter myeloischer Leukämie und anderer Krebsarten untersucht .

5. Wirkmechanismus

Der Wirkmechanismus von DHODH-IN-17 beinhaltet die Hemmung der Dihydroorotat-Dehydrogenase, einem Enzym, das den vierten Schritt im de-novo-Pyrimidinsyntheseweg katalysiert. Durch die Hemmung dieses Enzyms stört DHODH-IN-17 die Produktion von Pyrimidinnukleotiden, was zur Depletion der intrazellulären Pyrimidinpools führt. Dies führt zur Hemmung der DNA- und RNA-Synthese, zum Zellzyklusarrest und letztendlich zum Zelltod .

Ähnliche Verbindungen:

- Brequinar

- Teriflunomid

- OSU-03012

- TAK-632

Vergleich: DHODH-IN-17 ist in seiner Struktur und Potenz als Inhibitor der Dihydroorotat-Dehydrogenase einzigartig. Im Vergleich zu ähnlichen Verbindungen wie Brequinar und Teriflunomid hat DHODH-IN-17 eine höhere Spezifität und Wirksamkeit bei der Hemmung des Enzyms gezeigt. Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie .

Wirkmechanismus

The mechanism of action of DHODH-IN-17 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, DHODH-IN-17 disrupts the production of pyrimidine nucleotides, leading to the depletion of intracellular pyrimidine pools. This results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Vergleich Mit ähnlichen Verbindungen

- Brequinar

- Teriflunomide

- OSU-03012

- TAK-632

Comparison: DHODH-IN-17 is unique in its structure and potency as a dihydroorotate dehydrogenase inhibitor. Compared to similar compounds like brequinar and teriflunomide, DHODH-IN-17 has shown higher specificity and efficacy in inhibiting the enzyme. This makes it a promising candidate for further research and development in cancer therapy .

Eigenschaften

IUPAC Name |

2-(4-chloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXIXVLEDGNAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362931 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16344-26-6 | |

| Record name | 2-(4-Chloro-phenylamino)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

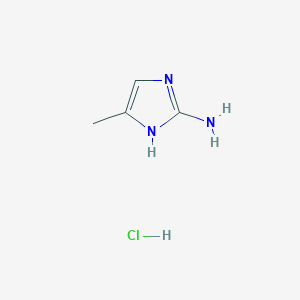

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)